molecular formula C34H26N4NaO8S2 B1384629 Azo Blue CAS No. 6059-34-3

Azo Blue

Cat. No.: B1384629
CAS No.: 6059-34-3
M. Wt: 705.7 g/mol
InChI Key: ZIHYYAYDFXMFBP-UHFFFAOYSA-N
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Description

Azo Blue is a useful research compound. Its molecular formula is C34H26N4NaO8S2 and its molecular weight is 705.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Azo Blue, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . Its primary targets are the mucosal linings of the urinary tract, where it provides symptomatic relief from discomforts such as pain, burning, urgency, and frequency caused by lower urinary tract irritations .

Mode of Action

Phenazopyridine exerts its effects through a local anesthetic or analgesic action on the urinary tract mucosa .

Biochemical Pathways

The degradation of this compound involves the cleavage of the azo double bond (N=N) and the degradation of the aromatic ring . Key enzymes involved in this process include NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 . These enzymes are part of the benzoate and naphthalene degradation pathways, which are key pathways for this compound degradation .

Pharmacokinetics

Phenazopyridine is metabolized in the liver and other tissues . Approximately 66% of the drug is excreted in the urine as unchanged drug . This indicates that the drug has good bioavailability and is able to reach its target site in the urinary tract effectively.

Result of Action

The primary result of Phenazopyridine’s action is the relief of discomfort and pain in the urinary tract before antimicrobial therapy begins to take effect . It’s important to note that the duration of treatment with this drug should last a maximum of 2 days .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, azo dyes with electron-withdrawing groups such as sulfo groups at para or ortho positions to azo bonds are easier and faster for reductive decolorization . This suggests that the chemical environment can influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Azo Blue plays a significant role in biochemical reactions, particularly in the decolorization and degradation of azo dyes. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the degradation of this compound is azo reductase. This enzyme catalyzes the reduction of azo bonds, leading to the breakdown of the dye into simpler compounds. The interaction between this compound and azo reductase is crucial for its decolorization and degradation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter gene expression patterns, affecting the production of proteins involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as azo reductase, inhibiting their activity and leading to the accumulation of intermediate products. This binding interaction is essential for the degradation of this compound and its subsequent removal from the environment. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under neutral pH conditions but can degrade rapidly under acidic or alkaline conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At high doses, it can induce adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxicity studies have highlighted the importance of monitoring this compound levels to prevent potential health risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound is primarily metabolized by azo reductase, which catalyzes the reduction of azo bonds. This reaction produces intermediate compounds that are further metabolized by other enzymes. The metabolic pathways of this compound are complex and involve multiple steps and interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Studies have shown that this compound can be taken up by cells through active transport mechanisms and distributed to various organelles. The transport and distribution of this compound are critical for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its biochemical properties and effects on cellular processes .

Properties

CAS No.

6059-34-3

Molecular Formula

C34H26N4NaO8S2

Molecular Weight

705.7 g/mol

IUPAC Name

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H26N4O8S2.Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);

InChI Key

ZIHYYAYDFXMFBP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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